REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5](N)=[CH:4][C:3]=1[C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][N:10]=1.N([O-])=O.[Na+].C(Cl)Cl.[BrH:23]>[Cu]Br>[Br:23][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([C:9]2[C:14]([F:15])=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
4-Fluoro-3-(3-fluoropyridin-2-yl)phenylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)N)C1=NC=CC=C1F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper(I) bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C1=NC=CC=C1F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |